molecular formula C26H29N3O2S B2620975 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea CAS No. 851937-22-9

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea

Cat. No.: B2620975
CAS No.: 851937-22-9
M. Wt: 447.6
InChI Key: XXVIAOHQHQBNRI-UHFFFAOYSA-N
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Description

The compound 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea is a thiourea derivative featuring a furan-2-ylmethyl group, a substituted indole moiety (5-methoxy-2-methyl), and a phenylethyl chain. Thiourea derivatives are known for their diverse pharmacological properties, including kinase inhibition and antiviral activity, often attributed to their hydrogen-bonding capacity and structural flexibility .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2S/c1-19-23(24-17-21(30-2)10-11-25(24)28-19)13-15-29(18-22-9-6-16-31-22)26(32)27-14-12-20-7-4-3-5-8-20/h3-11,16-17,28H,12-15,18H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVIAOHQHQBNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides and indole oxides, while reduction may produce more saturated thiourea derivatives .

Scientific Research Applications

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The indole moiety, for example, is known to interact with various biological receptors, potentially modulating their activity. The thiourea linkage may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituent variations are summarized below:

Compound Name/ID Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound R1: 2-Phenylethyl; R2: Furan-2-ylmethyl; R3: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl Not explicitly reported Structural similarity to kinase inhibitors
3-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea R1: 4-Fluorophenyl; R2/R3: Same as target compound 437.53 Bioactivity screening (unreported specifics)
C198-0435 (ChemDiv) R1: 4-Methoxyphenyl; R2: Pyridin-3-ylmethyl; R3: Same as target compound 460.6 Screening compound for drug discovery
1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-furylmethyl)-3-(4-methoxyphenyl)thiourea R1: 4-Methoxyphenyl; R2: Furan-2-ylmethyl; R3: 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl 437.53 Structural analog with fluorinated indole
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[...]cyclohexyl]thiourea (18f) R1: 3,5-Bis(trifluoromethyl)phenyl; R2/R3: Cyclohexyl and triazole-linked groups ~600 (estimated) High lipophilicity; potential CNS targets
Key Observations:
  • Indole Modifications : Fluorination (e.g., 5-fluoro in ) or methoxy/methyl substitutions (as in the target compound) influence electronic properties and binding affinity.
  • Aromatic Substituents : The 2-phenylethyl group in the target compound may enhance hydrophobic interactions compared to fluorophenyl or methoxyphenyl analogs .
  • Heterocyclic Moieties: Pyridine (in C198-0435 ) vs.

Biological Activity

The compound 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antioxidant activities. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structural composition of the compound features a thiourea moiety with substituents that include a furan ring and an indole derivative. This structural diversity is crucial for its biological activity, as modifications can significantly influence the compound's interactions with biological targets.

1. Antibacterial Activity

Thiourea derivatives have shown promising antibacterial properties. Research indicates that various thiourea compounds exhibit significant activity against pathogenic bacteria. The presence of the furan and indole groups may enhance the lipophilicity and binding affinity of the compound to bacterial cell walls, facilitating its antibacterial action.

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
Example Compound A135E. coli
Example Compound B1.0MRSA

Note: MIC values for the target compound are yet to be determined (TBD).

2. Anticancer Activity

Thiourea derivatives have been investigated for their anticancer potential, with several studies reporting the ability of these compounds to inhibit cancer cell proliferation. The compound may target specific pathways involved in cancer cell growth and survival.

Research has demonstrated that certain thiourea derivatives possess IC50 values in the low micromolar range against various cancer cell lines:

Cell LineIC50 (µM)Compound
A549 (Lung)<10This compound
MCF7 (Breast)TBDTBD

3. Antioxidant Activity

Thiourea derivatives have also exhibited antioxidant properties, which are vital for combating oxidative stress in cells. The ability to scavenge free radicals is an important aspect of their biological profile.

Research findings suggest that some thiourea compounds have shown effective antioxidant activity with varying IC50 values:

CompoundIC50 (µg/mL)Assay Type
Example Compound C52ABTS
Example Compound D45DPPH

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiourea derivatives against a panel of bacterial strains, including MRSA and E. coli. The results indicated that modifications in the thiourea structure significantly influenced antibacterial potency, suggesting that the incorporation of furan and indole moieties could enhance efficacy.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on various cancer cell lines demonstrated that certain thiourea derivatives could induce apoptosis and inhibit cell cycle progression, specifically at G2/M phases. This mechanism was linked to their ability to disrupt tubulin dynamics, similar to known chemotherapeutic agents.

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